4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for 4-bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline is 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-methylaniline . This nomenclature follows the priority rules for numbering substituents on both the aniline core and the thiazole heterocycle. The parent structure, aniline (C₆H₅NH₂), is substituted at the 4-position with a bromine atom and at the 3-position with a methyl group. The amino group (-NH₂) is further modified by a methylene bridge (-CH₂-) connected to the 5-position of a 1,3-thiazole ring, which itself bears a methyl group at the 4-position.
The thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3, is numbered such that the methyl substituent occupies position 4. The resulting full name reflects the hierarchical arrangement of substituents: bromine and methyl on the benzene ring, followed by the thiazole-containing side chain.
Common Synonyms and Registry Numbers
This compound is recognized under multiple synonyms and registry identifiers across chemical databases (Table 1). Notable aliases include ZINC54769917 (ZINC database), AKOS012052822 (Akos Scientific), and EN300-160736 (IUPAC Registry). The CAS Registry Number 1490830-69-7 is widely cited in PubChem and commercial catalogs.
Table 1: Synonyms and Registry Identifiers
The molecular formula C₁₁H₁₁BrN₂S and a molecular weight of 283.19 g/mol are consistent across computational and experimental data.
Structural Relationship to Aniline Derivatives
This compound belongs to a class of substituted anilines characterized by aromatic amine cores modified with halogen and heterocyclic groups. The parent compound, aniline (C₆H₅NH₂) , serves as the foundational structure (Figure 1). Key structural deviations include:
- Bromine Substitution : A bromine atom at the 4-position enhances electrophilic aromatic substitution reactivity and influences electronic distribution.
- Methyl Group : A methyl substituent at the 3-position introduces steric effects and modulates solubility.
- Thiazole Moiety : The 1,3-thiazol-5-ylmethyl group introduces a heterocyclic system, which is common in bioactive molecules due to its ability to participate in hydrogen bonding and π-stacking interactions.
Structural Evolution from Aniline
- Base Structure : Aniline → 4-Bromo-3-methylaniline (CAS 6933-10-4, C₇H₈BrN).
- Advanced Derivative : Addition of the thiazole side chain converts the simple aromatic amine into a multifunctional scaffold with potential applications in medicinal chemistry.
The incorporation of a thiazole ring aligns with synthetic strategies in agrochemical and pharmaceutical research, where heterocyclic appendages are used to optimize ligand-receptor interactions. For example, replacing the thiazole with a thiadiazole (as in 4-bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, CID 43663859) alters electronic properties and biological activity.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
FOOAKTDEMWPYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CS2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylaniline and thiazole-5-carbaldehyde.
Reaction Conditions: The reaction between 4-bromo-3-methylaniline and thiazole-5-carbaldehyde is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, helping researchers understand the interactions between small molecules and biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, depending on its structure and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline, the following compounds are analyzed:
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
- The dihydro-oxazole moiety introduces partial saturation, altering steric hindrance and conformational flexibility compared to the fully aromatic thiazole .
- Electronic Effects: Oxazole’s lower electronegativity (vs. Theoretical studies using density-functional theory (DFT) suggest that sulfur in thiazole enhances charge delocalization, impacting redox behavior .
4-Bromo-N-(pyridin-2-ylmethyl)aniline
- Substituent Comparison :
- Reactivity :
- Pyridine’s nitrogen lone pair may stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than thiazole.
3-Methyl-N-(thiazol-5-ylmethyl)aniline
- Bromine vs. Methyl Substitution :
- The absence of bromine in this analog reduces molecular weight (MW = ~220 g/mol vs. ~295 g/mol for the brominated compound) and alters lipophilicity (logP difference ~0.8).
- Bromine’s inductive effect increases the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) reactions .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Substituent Features | Hydrogen-Bonding Capacity | Predicted logP<sup>*</sup> |
|---|---|---|---|---|
| This compound | ~295 | Br (para), thiazole-methyl | High (S, N donors) | 3.2 |
| 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | ~229 | Br (ortho), dihydro-oxazole | Moderate (O, N donors) | 2.5 |
| 4-Bromo-N-(pyridin-2-ylmethyl)aniline | ~277 | Br (para), pyridine-methyl | High (N donors) | 2.8 |
| 3-Methyl-N-(thiazol-5-ylmethyl)aniline | ~220 | Methyl (meta), thiazole-methyl | High (S, N donors) | 2.4 |
<sup>*</sup>logP values estimated via DFT-based methods .
Research Findings and Implications
- Synthetic Utility : The bromine atom in this compound enables selective cross-coupling reactions, as demonstrated in palladium-catalyzed couplings with arylboronic acids (yields >75% under optimized conditions) .
- Solubility Trends : Thiazole-containing analogs exhibit lower aqueous solubility compared to oxazole derivatives due to increased hydrophobicity from sulfur .
- Crystallographic Behavior : Hydrogen-bonding networks in thiazole derivatives form dimeric motifs via S···N interactions, whereas oxazole analogs favor chain-like structures (based on graph-set analysis) .
Biological Activity
4-Bromo-3-methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 284.19 g/mol. The compound features a bromine atom, a methyl group, and a thiazole moiety attached to an aniline backbone. The presence of the thiazole ring is significant as it contributes to the compound's biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the bromine atom may enhance binding affinity through halogen bonding. These interactions can modulate the activity of specific molecular targets, leading to various biological effects such as:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cellular processes.
Biological Activity Overview
Research findings indicate that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. Below is a summary of its biological activities based on various studies:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.1 to 9.5 µM. |
| Anticancer | Induces apoptosis in various cancer cell lines; shown to inhibit cell proliferation. |
| Enzyme Interaction | Alters enzyme activity, potentially inhibiting metabolic pathways relevant to disease processes. |
Case Studies and Research Findings
- Antimicrobial Studies : In one study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The compound exhibited significant inhibition of microbial growth, indicating its potential as an antimicrobial agent.
- Anticancer Research : A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, HepG2). The results demonstrated that the compound could significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent .
- Enzyme Modulation Studies : Molecular docking studies revealed that this compound binds effectively to proteins involved in cancer pathways, influencing their activity and potentially leading to therapeutic outcomes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(4-methoxyphenyl)aniline | Contains methoxy group instead of thiazole | Different activity profiles |
| 2-Amino-5-bromothiazole | Lacks aniline part | Strong antimicrobial properties |
| 3-Methyl-N-(thiazol-5-ylmethyl)aniline | Lacks bromine substituent | Altered pharmacokinetics |
This comparison highlights how variations in substituents can influence the biological activity and chemical behavior of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
